molecular formula C19H16N4OS B5559363 2-(methoxymethyl)-4,6-dimethylpyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole CAS No. 294876-54-3

2-(methoxymethyl)-4,6-dimethylpyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole

Cat. No. B5559363
CAS RN: 294876-54-3
M. Wt: 348.4 g/mol
InChI Key: NKOQWVQSZBYJBZ-UHFFFAOYSA-N
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Description

The compound “2-(methoxymethyl)-4,6-dimethylpyrido[3’‘,2’‘:4’,5’]thieno[3’,2’:4,5]pyrimido[1,6-a]benzimidazole” is a complex organic molecule that belongs to several classes of heterocyclic compounds, including pyridines, thiophenes, pyrimidines, and benzimidazoles. These classes of compounds are known to exhibit a wide range of biological activities and are often used in medicinal chemistry .

Scientific Research Applications

Antifungal Applications

  • Research on dimethylpyrimidin-derivatives containing heterocyclic compounds, similar in structure to the queried compound, has demonstrated antifungal effects against types of fungi like Aspergillus terreus and Aspergillus niger. These findings suggest potential antifungal applications for similarly structured compounds in combating fungal infections (Jafar et al., 2017).

Anti-inflammatory and Analgesic Properties

  • Novel benzodifuranyl derivatives, related in complexity to the queried chemical, have shown significant anti-inflammatory and analgesic activities. This indicates that compounds with complex heterocyclic structures might be explored for their potential in treating inflammation and pain (Abu‐Hashem et al., 2020).

Antisecretory Applications

  • Studies on benzimidazole derivatives have shown their potent inhibitory effects on the (H+,K+)-ATPase enzyme, suggesting their application in the development of antisecretory drugs for conditions like gastroesophageal reflux disease (GERD) (Kohl et al., 1992).

Solid-State Fluorescence

  • Research on benzo[4,5]thieno[3,2-d]pyrimidine derivatives has unveiled their fluorescent properties, hinting at applications in materials science, particularly in the development of new fluorescent materials for sensing and imaging technologies (Yokota et al., 2012).

Antiallergic Activity

  • Some acidic derivatives of 4H-pyrimido[2,1-b]benzazol-4-ones have been tested and showed potential antiallergic activities. This suggests that compounds with a pyrimido-benzazol structure might be valuable in developing antiallergic medications (Wade et al., 1983).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Many heterocyclic compounds are known to interact with various enzymes and receptors in the body, leading to their biological effects .

Future Directions

The future research directions for this compound would likely involve further exploration of its synthesis, properties, and biological activity. This could include the development of new synthetic methods, the investigation of its mechanism of action, and the evaluation of its potential as a therapeutic agent .

properties

IUPAC Name

6-(methoxymethyl)-8,12-dimethyl-3-thia-5,11,13,20-tetrazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(20),2(10),4(9),5,7,11,14,16,18-nonaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-10-8-12(9-24-3)21-19-15(10)16-17(25-19)18-22-13-6-4-5-7-14(13)23(18)11(2)20-16/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOQWVQSZBYJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C4=NC5=CC=CC=C5N4C(=N3)C)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001116379
Record name 2-(Methoxymethyl)-4,6-dimethylpyrido[3′′,2′′:4′,5′]thieno[3′,2′:4,5]pyrimido[1,6-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001116379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methoxymethyl)-4,6-dimethylpyrido[3'',2'':4',5']thieno[3',2':4,5]pyrimido[1,6-a]benzimidazole

CAS RN

294876-54-3
Record name 2-(Methoxymethyl)-4,6-dimethylpyrido[3′′,2′′:4′,5′]thieno[3′,2′:4,5]pyrimido[1,6-a]benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=294876-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Methoxymethyl)-4,6-dimethylpyrido[3′′,2′′:4′,5′]thieno[3′,2′:4,5]pyrimido[1,6-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001116379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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